2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one 2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 353474-43-8
VCID: VC0440518
InChI: InChI=1S/C14H9BrN2OS2/c15-9-3-5-10(6-4-9)16-14-17-13(18)12(20-14)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8-
SMILES: C1=CSC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Molecular Formula: C14H9BrN2OS2
Molecular Weight: 365.3g/mol

2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one

CAS No.: 353474-43-8

Main Products

VCID: VC0440518

Molecular Formula: C14H9BrN2OS2

Molecular Weight: 365.3g/mol

2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one - 353474-43-8

CAS No. 353474-43-8
Product Name 2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one
Molecular Formula C14H9BrN2OS2
Molecular Weight 365.3g/mol
IUPAC Name (5Z)-2-(4-bromoanilino)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one
Standard InChI InChI=1S/C14H9BrN2OS2/c15-9-3-5-10(6-4-9)16-14-17-13(18)12(20-14)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8-
Standard InChIKey MUASTVOBZBXUID-WQLSENKSSA-N
Isomeric SMILES C1=CSC(=C1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br
SMILES C1=CSC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
Canonical SMILES C1=CSC(=C1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br
PubChem Compound 1221805
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator